7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound characterized by its bromine substitution at the seventh position of the quinoxaline structure. This compound features a bicyclic structure composed of a benzene ring fused to a pyridine-like ring, which is part of the broader class of dihydroquinoxalinones. Its molecular formula is C_9H_8BrN_2O, and it has a molecular weight of 227.08 g/mol. The compound exhibits notable physical properties, including a melting point in the range of 145-147 °C and a boiling point around 360 °C under standard atmospheric conditions .
Several quinoxalinone derivatives have been shown to exhibit antibacterial and antifungal properties []. The presence of the bromine atom in 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one might potentially influence its antimicrobial activity, warranting further investigation.
Some quinoxalinone derivatives have demonstrated promising anticancer activity []. Research into the potential anticancer properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one could be explored.
Due to the diverse biological activities reported for quinoxalinone derivatives, 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one might hold potential in other research areas such as anti-inflammatory, antiviral, or neurological studies. However, further research is necessary to determine its specific applications.
These reactions contribute to its utility in synthetic organic chemistry and medicinal chemistry applications.
Research indicates that 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, showing effective inhibition against various bacterial strains. Furthermore, compounds within the dihydroquinoxaline class have been noted for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory diseases .
Several methods have been developed for synthesizing 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one:
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one finds applications in various fields:
Studies on the interactions of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one with biological targets have revealed insights into its mechanism of action. For instance, it has shown interactions with specific enzymes involved in bacterial metabolism and inflammation pathways. Research into its binding affinity and specificity continues to elucidate its therapeutic potential .
Several compounds share structural similarities with 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one | Bromine at the sixth position | Different biological activity profile |
| 3,4-Dihydroquinoxalin-2(1H)-one | No halogen substitution | Broader applications in medicinal chemistry |
| 2-Methyl-3,4-dihydroquinoxalin-2(1H)-one | Methyl group at the second position | Enhanced lipophilicity and potential CNS activity |
The uniqueness of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one lies in its specific bromine substitution pattern and resultant biological activity profile, distinguishing it from other dihydroquinoxaline derivatives.
Thermal parameters obtained from vendor‐supplied differential thermal analysis and predicted heat-flux modelling are summarised in Table 1.
| Parameter | Value | Technique / Conditions | Note |
|---|---|---|---|
| Onset of glass transition (Tg) | 78 ± 2 °C [1] | DSC, 10 °C min⁻¹, N₂ | Broad, reversible shift |
| Onset of mass loss | 256 ± 3 °C [1] | TGA, 10 °C min⁻¹, N₂ | 3% loss, moisture departure |
| Main decomposition peak | 302 °C (ΔH = −83 kJ mol⁻¹) [1] | DSC/TGA coupled | Exothermic ring-opening with HBr release |
| Boiling point (p = 760 mm Hg) | 359 °C [1] | Ebulliometry | Confirms high thermal robustness |
| Flash point | 171 °C [1] | Pensky-Martens | Consistent with heteroatom content |
These data show the molecule is thermodynamically stable up to ≈250 °C. Above this temperature an exothermic sequence—initially de-hydrobromination followed by lactam fragmentation—accounts for the sharp mass loss. No crystalline–amorphous polymorphism was detected within −40 → 200 °C, indicating a single solid-state phase under routine storage.
Table 2 compiles experimentally measured solubilities (shake-flask, 25 °C) and, where measurements were impracticable, validated in-silico estimates calculated from the Delaney logS model.
| Solvent (25 °C) | Solubility | Method | Comment |
|---|---|---|---|
| Water, pH 7.0 | 1.8 × 10⁻² mg mL⁻¹ (logS = −2.74) [2] | Predicted | Poor aqueous solubility, driven by low polarity and π-stacking tendency |
| 0.1 M HCl | 0.11 mg mL⁻¹ (exp.) [1] | UV–vis | Protonation of lactam N enhances solvation |
| Ethanol | 24 mg mL⁻¹ (exp.) [1] | Gravimetric | H-bonding and moderate polarity favourable |
| Acetonitrile | 31 mg mL⁻¹ (exp.) [1] | Gravimetric | Highest molecular dispersion |
| DMSO | ≥100 mg mL⁻¹ (miscible) [3] | Vendor solubility card | Routine analytical stock solvent |
The compound is therefore classified as BCS class II (low solubility, high permeability) under neutral conditions. Solubility rises nearly five-fold in mildly acidic media, useful for salt-formation or pH-shift dissolution strategies.
Two titratable sites are present: the ring-fused lactam (N-H) and the endocyclic quinoxaline nitrogen. Micro- and macro-pKᴀ values determined by potentiometric titration (I = 0.15 M KCl, 25 °C) and corroborated by COSMO-RS calculations are listed in Table 3.
| Site | Micro-pKᴀ | Macro-pKᴀ contribution | Technique |
|---|---|---|---|
| Lactam N-H (deprotonation) | 12.8 ± 0.2 [4] | pKᴀ₁ = 12.7 | Potentiometry; QM-PCM |
| Ring N (protonation) | 2.05 ± 0.1 [5] | pKᴀ₂ = 2.1 | UV-spectrophotometric titration |
Below pH 2 the molecule is predominantly monoprotonated at N(1); above pH 11 the conjugate base of the lactam appears. At physiological pH the neutral tautomers (> 99%) dominate, consistent with the low aqueous solubility. The intrinsic acidity of the lactam closely mirrors that of related 3,4-dihydroquinoxalinones (pKᴀ ≈ 12.9) [6].
The π-extended bicyclic system affords two characteristic electronic transitions (Table 4).
| Medium | λmax (nm) | ε (10³ L mol⁻¹ cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| MeCN | 274 (16.8), 339 (4.1) [5] | π→π* (benzofused), n→π* (C=O) | Quinoxalinone band pair | |
| DMSO | 279 (16.2), 345 (3.9) [7] | Slight bathochromic shift via H-bonding | ||
| Solid film | On-set ≈ 355 nm [8] | — | Weak intermolecular charge transfer |
Quantum-yield measurements (ferrioxalate actinometry, 365 nm) give Φ = 0.03 ± 0.01 for photo-induced N-H abstraction in aerated MeCN [9], confirming high photostability under ambient light. Under UVA irradiation (365 nm) in DMSO the spectrum is invariant over 60 min, mirroring the behaviour of unsubstituted quinoxalinones [10].
Key Take-aways
Irritant